molecular formula C12H25NO2 B12645389 Ethyl (1)-7-amino-8-methylnonan-1-oate CAS No. 64877-79-8

Ethyl (1)-7-amino-8-methylnonan-1-oate

Cat. No.: B12645389
CAS No.: 64877-79-8
M. Wt: 215.33 g/mol
InChI Key: AARWQBUFJFZTFS-UHFFFAOYSA-N
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Description

Ethyl (1)-7-amino-8-methylnonan-1-oate is a branched-chain ethyl ester characterized by a nonan backbone substituted with an amino group at position 7 and a methyl group at position 6. Its molecular structure combines ester and amine functionalities, making it a versatile intermediate in organic synthesis and pharmacological research.

Properties

CAS No.

64877-79-8

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

ethyl 7-amino-8-methylnonanoate

InChI

InChI=1S/C12H25NO2/c1-4-15-12(14)9-7-5-6-8-11(13)10(2)3/h10-11H,4-9,13H2,1-3H3

InChI Key

AARWQBUFJFZTFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1)-7-amino-8-methylnonan-1-oate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1)-7-amino-8-methylnonan-1-oate can undergo a variety of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or halides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl (1)-7-amino-8-methylnonan-1-oate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (1)-7-amino-8-methylnonan-1-oate involves its interaction with specific molecular targets within cells. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further interact with cellular components.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between Ethyl (1)-7-amino-8-methylnonan-1-oate and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
This compound C₁₂H₂₅NO₂ (inferred) ~227.33 (calculated) 7-amino, 8-methyl Synthetic intermediate; potential pharmacological activity (inferred from amine group)
Ethyl 7-oxononanoate (CAS 104092-78-6) C₁₁H₂₀O₃ 200.27 7-keto Used in flavor/fragrance industries; higher lipophilicity (XLogP3 = 1.8)
Ethyl (1)-7-(((4-fluorophenyl)methyl)amino)-8-methylnonan-1-oate C₂₀H₃₁FNO₂ 336.47 4-fluorophenylmethylamino, 8-methyl Bioactive derivative; fluorination may enhance metabolic stability
Methyl octanoate C₉H₁₈O₂ 158.24 Straight-chain ester (no substituents) Common flavorant; lower retention time compared to branched analogues

Functional Group Impact on Properties

  • Amino vs. This difference affects solubility (e.g., in aqueous vs. organic phases) and interactions in chromatographic systems .
  • Fluorinated Derivatives: The fluorophenylmethylamino variant (C₂₀H₃₁FNO₂) exhibits enhanced steric bulk and electronic effects, likely improving receptor binding or resistance to enzymatic degradation in drug design .

Analytical Behavior

Compounds like methyl octanoate and ethyl hexanoate share similar retention times in gas chromatography but differ in migration times due to variations in dimerization during ionization. This compound’s amine group may reduce dimer formation compared to neutral esters, altering its detection sensitivity .

Research Findings and Data

Physicochemical Properties

  • Lipophilicity: Ethyl 7-oxononanoate (XLogP3 = 1.8) is more lipophilic than the aminated derivative due to the absence of polar amino groups .
  • Thermal Stability : Branched esters generally exhibit higher thermal stability than linear analogues, a trait critical for industrial processing .

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